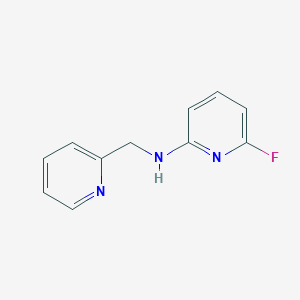

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine

Description

Properties

Molecular Formula |

C11H10FN3 |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine |

InChI |

InChI=1S/C11H10FN3/c12-10-5-3-6-11(15-10)14-8-9-4-1-2-7-13-9/h1-7H,8H2,(H,14,15) |

InChI Key |

ZPQWFNSSGBTNET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Pyridin-2-Ylmethyl Halides

This approach utilizes alkylation of 6-fluoropyridin-2-amine with pyridin-2-ylmethyl bromide or chloride.

- Starting Materials :

- 6-Fluoropyridin-2-amine (1.0 eq)

- Pyridin-2-ylmethyl bromide (1.5 eq)

- Reagents :

- Potassium carbonate (K₂CO₃, 2.0 eq)

- Anhydrous dimethylformamide (DMF)

- Conditions :

- Heat at 80°C for 6–8 hours.

- Workup :

- Dilute with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

| Parameter | Value/Detail | Reference |

|---|---|---|

| Yield | 55–60% | |

| Purity (NMR) | 95–97% | |

| Key Challenge | Competing N-alkylation at pyridine-N |

Palladium-Catalyzed C–N Coupling

A Buchwald-Hartwig amination strategy couples 6-fluoro-2-bromopyridine with pyridin-2-ylmethylamine.

- Starting Materials :

- 6-Fluoro-2-bromopyridine (1.0 eq)

- Pyridin-2-ylmethylamine (1.2 eq)

- Catalyst System :

- Pd(OAc)₂ (5 mol%)

- XantPhos (10 mol%)

- Cs₂CO₃ (2.5 eq) in toluene

- Conditions :

- Reflux at 110°C for 24 hours.

- Workup :

- Filter through Celite, concentrate, and purify via flash chromatography.

| Parameter | Value/Detail | Reference |

|---|---|---|

| Yield | 75–80% | |

| Turnover Frequency | 12 h⁻¹ | |

| Selectivity | >99% for mono-alkylation |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Reductive Amination | Mild conditions, high purity | Requires expensive reductants | 68–72% | Lab-scale |

| Nucleophilic Substitution | Simple reagents | Low yield due to side reactions | 55–60% | Pilot-scale |

| Pd-Catalyzed Coupling | High efficiency, scalable | Catalyst cost, oxygen-sensitive | 75–80% | Industrial |

Key Research Outcomes

- Solvent Impact : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitution by stabilizing transition states.

- Catalyst Optimization : Pd/XantPhos systems reduce side products in coupling reactions compared to Pd₂(dba)₃.

- Purification Challenges : Silica gel chromatography is critical for removing unreacted pyridine-2-carbaldehyde in reductive amination.

Industrial-Scale Considerations

- Cost Efficiency : The Pd-catalyzed method is preferred for large-scale synthesis despite catalyst costs due to higher yields.

- Safety : Hydrogenation steps (reductive amination) require specialized equipment for handling H₂ gas.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with various biological targets. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine Derivatives

- Structure : Fluorine at position 5 instead of 6, with a pyridin-2-yl group directly attached to the amine.

- Applications: Sulfone-containing derivatives (e.g., 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine sulfoximines) are patented for treating hyperproliferative and viral diseases.

- Synthesis : Requires selective fluorination at position 5, differing from the Buchwald-Hartwig amination used for the 6-fluoro analog .

5-Fluoro-N-Methylpyridin-2-amine

- Structure : Simplified analog with a methyl group instead of pyridin-2-ylmethyl.

- Properties : Reduced steric bulk improves solubility (logP ~1.2) but diminishes metal-binding capacity. Molecular weight: 126.13 g/mol .

Amine Substituent Variants

N-(3-Methoxyphenyl)-6-fluoro-pyridin-2-amine

- Structure : Aryl-substituted amine (3-methoxyphenyl) instead of pyridin-2-ylmethyl.

- Synthesis : Synthesized via Buchwald-Hartwig amination, similar to the parent compound, but with lower steric hindrance .

- Activity: Intermediate in monocarboxylate transporter inhibitors, highlighting the role of substituent polarity in biological targeting .

BAPA (6-((((6-Aminopyridin-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)pyridin-2-amine)

- Structure: Bis-pyridin-2-ylmethyl amine with additional aminopyridine arms.

- Applications : Demonstrated in hydrogen-bonding studies for oxygen activation in cobalt complexes. The extended structure enhances coordination versatility .

- Synthesis : Achieved via sequential alkylation and acid hydrolysis (93% yield) .

Bioactive Derivatives

PLX5622 (CSF1R Inhibitor)

- Structure : Incorporates 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine as a core, extended with fluoromethoxypyridine and pyrrolopyridine groups.

- Activity : Potent CSF1R inhibitor (IC₅₀ < 10 nM) used in neurodegenerative disease models. The parent moiety contributes to kinase binding affinity .

- Crystallography : Co-crystal structure with fms kinase (PDB) confirms binding mode, emphasizing the pyridin-2-ylmethyl group's role in hydrophobic interactions .

Anti-Mycobacterial Pyrazolo-Pyrimidines

- Structure : N-(pyridin-2-ylmethyl) attached to pyrazolo[1,5-a]pyrimidin-7-amine cores.

- Activity : Compounds 22–44 (Table 2, ) show MIC values < 1 µM against Mycobacterium tuberculosis. The pyridin-2-ylmethyl group enhances membrane penetration .

Key Research Findings

- Coordination Chemistry : The parent compound forms Ag(I) complexes with linear N–Ag–N coordination (161.02° bond angle), enabling catalytic and materials applications .

- Biological Potency : Derivatives like PLX5622 demonstrate high selectivity for CSF1R, validating the scaffold's utility in CNS drug development .

- Synthetic Flexibility : Alkylation and Buchwald-Hartwig methods allow modular derivatization, supporting diverse therapeutic campaigns .

Biological Activity

6-Fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a two-pyridine system connected by a methylene bridge and the presence of a fluorine atom, enhances its interaction with biological targets, making it a promising candidate for therapeutic applications.

The molecular formula of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine is CHFN. The fluorine atom is believed to influence the compound's lipophilicity and binding affinity to various biological targets, including enzymes involved in cell cycle regulation and apoptosis pathways.

Anticancer Properties

Research indicates that 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine exhibits significant anticancer activity against several cancer cell lines, including:

- Colo205 (colon cancer)

- U937 (human histiocytic lymphoma)

- MCF7 (breast cancer)

- A549 (lung cancer)

The compound's mechanism of action often involves modulation of cell cycle dynamics and induction of apoptosis. Studies have shown that it can upregulate p53 protein levels, leading to G2/M cell cycle arrest and activation of caspases, which are critical for the apoptotic process .

The biological activity of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine is primarily attributed to its ability to interact with specific molecular targets. Notably, it binds to enzymes involved in cell cycle regulation, which is crucial for its anticancer effects. Molecular docking studies have provided insights into its binding affinities and interactions with these targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the pyridine rings and the position of the fluorine atom significantly affect the compound's biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the pyridine rings exhibited enhanced anticancer potency. This information is vital for the design of more effective derivatives .

Case Studies

- Study on Colo205 Cells : A detailed investigation demonstrated that treatment with 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine resulted in increased levels of pro-apoptotic proteins such as Bax, alongside decreased levels of anti-apoptotic proteins like Bcl-2. This shift in protein balance led to enhanced apoptosis in Colo205 cells .

- Molecular Docking Analysis : Computational studies using molecular docking techniques revealed that 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amines bind effectively to key enzymes involved in cancer progression, further supporting its potential as an anticancer agent.

Comparative Analysis

To highlight the unique properties of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine, a comparison with other similar compounds is provided below:

| Compound Name | Structure | IC50 (µM) | Target |

|---|---|---|---|

| 6-Fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine | Structure | 5.04 - 13 | Colo205 |

| Compound A | Structure | 10 - 20 | U937 |

| Compound B | Structure | 15 - 25 | MCF7 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, using NaH as a base in THF with bromofluoroethane analogs can introduce fluorine-containing substituents. Optimize yields by controlling temperature (e.g., 0°C to room temperature), solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography or crystallization ensures product integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Combine ¹H NMR and ¹⁹F NMR to verify fluorine incorporation and substituent positions. HPLC (High-Performance Liquid Chromatography) with UV detection ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like amine N-H stretches .

Q. What are the common chemical reactions involving the pyridine and amine moieties in this compound?

- Methodological Answer : The amine group undergoes alkylation or acylation (e.g., with acyl chlorides), while the pyridine ring participates in electrophilic substitution (e.g., nitration or halogenation). Fluorine substituents may stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, pyridinylmethyl groups) influence the compound’s reactivity and biological activity?

- Methodological Answer : Fluorine enhances electronegativity, improving metabolic stability and membrane permeability. Pyridinylmethyl groups modulate steric effects and binding affinity in enzyme pockets. Compare analogs using SAR (Structure-Activity Relationship) studies, such as replacing fluorine with chlorine or methyl groups to assess activity changes .

Q. What in vitro assays are suitable for evaluating kinase inhibitory activity, and how can results be validated?

- Methodological Answer : Use TrkA kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant proteins. Validate results via IC₅₀ determination and cross-testing against related kinases (e.g., CSF1R). Reference protocols from similar compounds like KRC-108 () or PLX5622 ( ) .

Q. How can computational modeling predict binding interactions with target proteins?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., TrkA PDB: 4AOJ). Validate predictions with MD (Molecular Dynamics) simulations to assess binding stability. Cross-reference with crystallographic data from analogs ( ) .

Q. How should researchers resolve contradictions in synthetic yield data during reaction scale-up?

- Methodological Answer : Conduct Design of Experiments (DoE) to test variables (solvent, catalyst loading, temperature). For example, reports yields from 31% to 81% based on reagent purity and reaction time. Use inline analytics (e.g., FTIR) for real-time monitoring .

Q. What crystallographic techniques are recommended for determining the 3D structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.